(3,5-Difluorophenyl)methanesulfonamide
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Overview
Description
(3,5-Difluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7F2NO2S It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)methanesulfonamide typically involves the reaction of 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,5-Difluoroaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Coupling reactions: Biaryl compounds are typically formed.
Scientific Research Applications
(3,5-Difluorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials science: It can be incorporated into polymers to modify their properties.
Biological studies: It serves as a probe in biochemical assays to study enzyme interactions.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity towards molecular targets, while the sulfonamide group can interact with active sites through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dichlorophenyl)methanesulfonamide
- (3,5-Dibromophenyl)methanesulfonamide
- (3,5-Dimethylphenyl)methanesulfonamide
Uniqueness
(3,5-Difluorophenyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C7H7F2NO2S |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
(3,5-difluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
OMXDBLMPFZVZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CS(=O)(=O)N |
Origin of Product |
United States |
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